(Pyridin-3-yloxy)-acetaldehyde
Description
Contextualization of Pyridine-Based Ethers in Contemporary Chemical Research
The pyridine (B92270) ring, a heterocyclic aromatic compound, is a fundamental structural motif found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and vitamins. ekb.egrsc.org Its unique properties, such as its basicity, polarity, and ability to engage in hydrogen bonding, make it a privileged scaffold in medicinal chemistry. globalresearchonline.net When the pyridine ring is connected to other molecular fragments via an ether linkage, the resulting pyridine-based ethers exhibit a distinct set of chemical and physical properties.
These ether derivatives are integral to modern chemical research. For instance, the alkylation of hydroxypyridines is a common strategy for producing O-alkylated derivatives in high yields. ijnrd.org The (pyridin-3-yloxy) moiety, in particular, has been identified as a key component in a highly potent and selective mGlu5 receptor antagonist, highlighting the importance of this specific structural arrangement in the development of new therapeutic agents. globalresearchonline.net Furthermore, synthetic routes involving the alkylation of cyanopyridone derivatives to create pyridin-yloxy acetates demonstrate the utility of this class of compounds as intermediates for more complex structures. ekb.eg The stability and specific conformational constraints imposed by the pyridine ether linkage are often crucial for the biological activity of the final molecule.
The Significance of Aldehyde Functionalities in Complex Molecule Construction
The aldehyde functional group, characterized by a formyl group (-CHO), is one of the most versatile and reactive functionalities in organic chemistry. google.com Aldehydes serve as crucial electrophilic building blocks, readily undergoing a wide variety of chemical transformations that allow for the construction of complex molecular architectures from simpler precursors. acs.org Their inherent reactivity facilitates the efficient synthesis of molecules with applications ranging from pharmaceuticals to polymers. google.com
The carbon atom of the carbonyl group in an aldehyde is sp² hybridized, resulting in a planar structure that is susceptible to nucleophilic attack. Current time information in Bangalore, IN. This reactivity is central to many fundamental carbon-carbon bond-forming reactions. Industrially, simple aldehydes like acetaldehyde (B116499) are used as starting materials for the synthesis of pyridines themselves, underscoring the foundational role of this functional group in heterocyclic chemistry. tutorhunt.comgoogle.com The ability of aldehydes to be easily converted into a multitude of other functional groups makes them indispensable intermediates in multi-step syntheses.
Table 1: Key Synthetic Transformations of Aldehydes
| Reaction Type | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Secondary Alcohols | Carbon-carbon bond formation |
| Wittig Reaction | Phosphonium Ylides (Ph₃P=CR₂) | Alkenes | Forms carbon-carbon double bonds |
| Aldol (B89426) Condensation | Base or Acid Catalyst | β-Hydroxy Aldehydes/Ketones | Forms carbon-carbon bonds |
| Reductive Amination | Amine (R₂NH), Reducing Agent (e.g., NaBH₃CN) | Amines | Forms carbon-nitrogen bonds |
| Oxidation | Oxidizing Agents (e.g., KMnO₄, CrO₃) | Carboxylic Acids | Increases oxidation state |
Historical Development and Emerging Relevance of (Pyridin-3-yloxy)-acetaldehyde as a Versatile Synthetic Scaffold
While a detailed historical account of the first synthesis of this compound is not prominent in the literature, its preparation can be conceptualized through established synthetic methodologies. A common approach would involve the Williamson ether synthesis, reacting the sodium salt of 3-hydroxypyridine (B118123) with a protected 2-haloacetaldehyde equivalent, such as 2-bromo-1,1-dimethoxyethane, followed by acidic hydrolysis to unveil the aldehyde functionality.
The emerging relevance of this compound stems from its identity as a bifunctional building block. It combines the desirable electronic and structural properties of the pyridine ether motif with the synthetic versatility of the aldehyde group. Its structure is analogous to key fragments in advanced molecules developed during drug discovery programs. For example, research into potent receptor antagonists has utilized the (pyridin-3-yloxy)phenyl core structure, demonstrating the value of this ether linkage in creating molecules that can effectively interact with biological targets. globalresearchonline.net The title compound serves as a more direct and reactive precursor, where the aldehyde handle allows for its direct incorporation into a wide range of molecular scaffolds through reactions like condensation, reductive amination, or olefination.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₇H₇NO₂ |
| Molar Mass | 137.14 g/mol |
| CAS Number | 163348-43-4 |
| Synonyms | 2-(Pyridin-3-yloxy)acetaldehyde |
Scope and Objectives of Academic Research on this compound
The primary objective of academic and industrial research involving this compound is its use as a synthetic intermediate for the construction of novel, larger molecules with potential biological activity. The compound itself is not typically the end goal, but rather a tool to efficiently introduce the (pyridin-3-yloxy)methyl fragment into a target structure.
Research efforts focus on leveraging the aldehyde's reactivity to build libraries of compounds for high-throughput screening in drug discovery campaigns. For instance, related pyridine-based acetamide (B32628) structures have been explored as noncovalent inhibitors of the SARS-CoV 3CL protease, indicating the utility of such scaffolds in antiviral research. nih.gov The scope of research includes:
Synthesis of Novel Heterocycles: Using the aldehyde to participate in multi-component reactions to form complex heterocyclic ring systems.
Medicinal Chemistry: Incorporating the scaffold into potential therapeutic agents, such as enzyme inhibitors or receptor antagonists, where the pyridine nitrogen can act as a hydrogen bond acceptor and the ether linkage provides structural rigidity.
Development of Synthetic Methodology: Using the compound as a model substrate to develop new chemical reactions or to showcase the utility of existing synthetic methods.
The overarching goal is to synthesize functionally complex and diverse molecules that are otherwise difficult to access, with the aim of discovering new chemical entities with valuable pharmacological properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine |
| 2-Bromo-1,1-dimethoxyethane |
| 3-Hydroxypyridine |
| Acetaldehyde |
| Ethyl cyanoacetate |
| Ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate |
| Formaldehyde |
Structure
3D Structure
Properties
CAS No. |
163348-43-4 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.138 |
IUPAC Name |
2-pyridin-3-yloxyacetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-4,6H,5H2 |
InChI Key |
NLUXMPMNEDOPLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OCC=O |
Synonyms |
Acetaldehyde, (3-pyridinyloxy)- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyridin 3 Yloxy Acetaldehyde
Chemo- and Regioselective Synthetic Routes
The construction of (Pyridin-3-yloxy)-acetaldehyde is typically a two-step process commencing with the formation of a (pyridin-3-yloxy)ethanol intermediate, which is subsequently oxidized to the target aldehyde.
Optimized Etherification Strategies for the Pyridin-3-ol Moiety
The foundational step in synthesizing the target compound is the formation of the ether linkage between a pyridin-3-ol core and a two-carbon unit. The Williamson ether synthesis is a classical and effective method for this transformation. masterorganicchemistry.comkhanacademy.orgyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com
In a typical procedure, 3-hydroxypyridine (B118123) is first deprotonated with a suitable base to form the more nucleophilic pyridin-3-oxide anion. Common bases include sodium hydroxide (B78521) or potassium hydroxide. This is followed by reaction with a two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, to yield 2-(Pyridin-3-yloxy)ethanol (B48073). vulcanchem.com The synthesis via ethylene oxide under basic conditions is a direct and efficient method. vulcanchem.com Alternatively, reacting 3-hydroxypyridine with ethyl 2-bromoacetate followed by reduction of the ester would also yield the precursor alcohol.
The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. The reaction is typically performed under anhydrous conditions to prevent unwanted side reactions, particularly when using highly reactive reagents.
Selective Aldehyde Formation Techniques from Diverse Precursors
The critical step in the synthesis is the selective oxidation of the primary alcohol, 2-(Pyridin-3-yloxy)ethanol, to the corresponding aldehyde, this compound. Over-oxidation to the carboxylic acid must be avoided. Several modern oxidation methods are suitable for this transformation, known for their mild conditions and high chemoselectivity. masterorganicchemistry.com
Common "Weak" Oxidants for Primary Alcohol to Aldehyde Conversion:
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine (B128534). wikipedia.orgorganic-chemistry.orgchemistrysteps.comlibretexts.org It is renowned for its mild conditions and broad functional group tolerance. wikipedia.org
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides high yields of aldehydes from primary alcohols under neutral pH and at room temperature. wikipedia.orgwikipedia.orgalfa-chemistry.comlibretexts.org It is highly chemoselective, leaving many sensitive functional groups unaffected. wikipedia.org
TEMPO-based Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes in the presence of a co-oxidant like sodium hypochlorite (B82951) (bleach) or with metal co-catalysts under aerobic conditions. organic-chemistry.orgnih.govgychbjb.comqualitas1998.net This method is highly selective and avoids the use of heavy metals. gychbjb.comqualitas1998.net
The selection of the oxidant depends on the substrate's sensitivity, desired scale, and tolerance for specific byproducts. For instance, while the Swern oxidation is efficient, it produces the malodorous dimethyl sulfide. organic-chemistry.org
Table 1: Comparison of Selective Oxidation Methods for 2-(Pyridin-3-yloxy)ethanol| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Anhydrous CH₂Cl₂, low temp. (-78 °C to RT) | High yield, mild, avoids heavy metals. organic-chemistry.org | Produces odorous dimethyl sulfide, requires low temp. organic-chemistry.org |
| Dess-Martin Periodinane (DMP) | DMP | Anhydrous CH₂Cl₂, Room Temperature | Fast, neutral pH, high yield, chemoselective. wikipedia.orgwikipedia.org | Reagent is expensive and potentially explosive. wikipedia.org |
| TEMPO-catalyzed Oxidation | TEMPO (cat.), NaOCl or other co-oxidant | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to RT | Catalytic, cost-effective, avoids toxic metals. qualitas1998.netacs.org | May require careful pH control. acs.org |
| PCC Oxidation | Pyridinium (B92312) Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature | Stops at the aldehyde stage. libretexts.org | Uses toxic Chromium(VI). masterorganicchemistry.comlibretexts.org |
Development of One-Pot and Cascade Reactions for Direct Synthesis
To improve process efficiency, one-pot or cascade reactions are highly desirable. A hypothetical one-pot synthesis of this compound could involve the tandem oxidation of 2-(pyridin-3-yloxy)ethanol followed by an in situ reaction of the resulting aldehyde. While specific literature for a direct one-pot synthesis of this exact molecule is scarce, related principles can be applied. For example, tandem oxidative cyclocondensation reactions, where an alcohol is oxidized to an aldehyde which then participates in a subsequent cyclization, have been reported.
Another approach could be a one-pot synthesis-functionalization strategy. This might involve the initial formation of the ether linkage, followed by oxidation in the same reaction vessel without isolating the intermediate alcohol. Such a procedure would depend on the compatibility of the reagents and conditions for both the etherification and oxidation steps. For instance, a one-pot synthesis of aryl sulfones from primary alcohols has been described, which involves conversion to an intermediate followed by reaction with a sulfinate. organic-chemistry.org A similar strategy could be envisioned for the synthesis of the target aldehyde.
Catalytic Approaches in this compound Synthesis
Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. Both transition metal catalysis and organocatalysis present advanced strategies for the preparation of this compound and its precursors.
Investigation of Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide a modern alternative to the classical Williamson ether synthesis for forming the key C-O ether bond.
Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. sci-hub.seorganic-chemistry.org A modern Ullmann-type reaction could couple 3-halopyridine with ethylene glycol in the presence of a copper catalyst, often with a specific ligand, to form 2-(pyridin-3-yloxy)ethanol. While traditional Ullmann conditions were harsh, newer methods employ milder conditions and catalytic amounts of copper. sci-hub.seacs.org
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction has emerged as a powerful method for forming C-O bonds. wikipedia.orgorganic-chemistry.org It can couple aryl halides or triflates with alcohols. organic-chemistry.org The synthesis of the 2-(pyridin-3-yloxy)ethanol precursor could be achieved by coupling a 3-halopyridine with ethylene glycol using a palladium catalyst and a specialized phosphine (B1218219) ligand. This methodology is known for its broad substrate scope and functional group tolerance. wikipedia.orgwuxiapptec.com
Table 2: Potential Transition Metal-Catalyzed Etherification Approaches| Reaction | Metal Catalyst | Typical Ligands | Reactants | Key Advantage |
|---|---|---|---|---|
| Ullmann Condensation | CuI, CuO-NPs | Phenanthroline, Ethylenediamine, 8-hydroxyquinoline | 3-Halopyridine + Ethylene Glycol | Cost-effective metal catalyst. sci-hub.senih.gov |
| Buchwald-Hartwig Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Biaryl monophosphines (e.g., SPhos, XPhos) | 3-Halopyridine + Ethylene Glycol | Milder conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.org |
Exploration of Organocatalytic Methods
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free approach to key synthetic steps.
For the synthesis of this compound, organocatalysis could be applied in the oxidation step. Certain organocatalysts, such as those based on TEMPO, can facilitate the aerobic oxidation of alcohols, providing a green alternative to metal-based or stoichiometric oxidants. qualitas1998.netgoogle.comrsc.org For example, systems using TEMPO derivatives in conjunction with a co-catalyst can efficiently oxidize a wide range of alcohols to aldehydes. organic-chemistry.orgacs.org The use of polymer-supported TEMPO allows for easy recovery and reuse of the catalyst, further enhancing the sustainability of the process. rsc.org
Furthermore, the synthesized this compound itself is a valuable substrate for subsequent organocatalytic transformations, such as aldol (B89426) or Michael reactions, where chiral organocatalysts can be used to introduce new stereocenters with high enantioselectivity.
Application of Biocatalytic Transformations
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering highly selective and environmentally benign alternatives to conventional methods. acs.org Enzymes can operate under mild conditions, reducing energy consumption and waste. acs.org For the synthesis of this compound, biocatalytic transformations present a promising approach, particularly for the oxidation of the precursor, 2-(pyridin-3-yloxy)ethanol.
The enzymatic oxidation of alcohols to aldehydes can be achieved using a class of enzymes known as alcohol dehydrogenases (ADHs) or other oxidoreductases. researchgate.net These enzymes, such as those from Candida glabrata or Lactobacillus senmaizukei, have been effectively used for the asymmetric reduction of various ketones to chiral alcohols, demonstrating their potential for the reverse reaction—the selective oxidation of alcohols. researchgate.net While direct literature on the biocatalytic oxidation of 2-(pyridin-3-yloxy)ethanol is scarce, studies on analogous compounds provide a strong precedent. For instance, hepatic enzymes have been shown to metabolize 3-acetylpyridine (B27631) to 1-(3-pyridyl)ethanol, and the N-oxide derivative of 3-acetylpyridine is reduced to 1-(3-pyridyl-N-oxide)ethanol, indicating that enzymes can effectively act on pyridine-containing substrates. nih.gov
A potential biocatalytic process would involve the use of an isolated oxidoreductase or a whole-cell system to convert 2-(pyridin-3-yloxy)ethanol. The key advantages would be high selectivity, minimizing the over-oxidation to the corresponding carboxylic acid, and operation under mild, aqueous conditions. acs.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been shown to catalyze C-N bond formation in Mannich reactions involving pyridine (B92270) aldehydes, demonstrating the versatility of enzymes in synthesizing pyridine derivatives. mdpi.com
Table 1: Comparison of Potential Oxidation Methods
| Feature | Traditional Chemical Oxidation (e.g., Swern) | Biocatalytic Oxidation (e.g., ADH) |
|---|---|---|
| Reagents | Oxalyl chloride, DMSO, Triethylamine | Enzyme (e.g., Alcohol Dehydrogenase), Co-factor (e.g., NAD+) |
| Solvent | Chlorinated solvents (e.g., DCM) | Aqueous buffer |
| Temperature | Low temperatures (e.g., -78 °C) | Ambient temperature (e.g., 25-40 °C) acs.org |
| Byproducts | Dimethyl sulfide, Triethylammonium chloride | Co-factor (regenerated in situ) |
| Selectivity | Can lead to over-oxidation | High selectivity for aldehyde acs.org |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and efficient manufacturing processes. This involves considering aspects from solvent choice to reaction efficiency and waste reduction. mdpi.com
Development of Solvent-Free Reactions and Alternative Solvent Systems
A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. rsc.org For the synthesis of this compound, which can be prepared via a Williamson ether synthesis followed by oxidation, several green alternatives can be considered. The Williamson ether synthesis, traditionally conducted in volatile organic solvents, can be adapted. youtube.com Research has demonstrated that multicomponent reactions to create complex pyridine derivatives can be performed under solvent-free conditions, often with the aid of mechanochemistry (ball milling) or microwave irradiation. acs.orgresearchgate.netacs.org These techniques can lead to higher yields, shorter reaction times, and simplified work-ups. researchgate.net
For the oxidation step, replacing hazardous solvents is also critical. Water is an ideal green solvent, and many biocatalytic and some chemocatalytic oxidations can be performed in aqueous media. rsc.org Other alternative solvent systems include ionic liquids, which can be tailored for specific purification processes and are often recyclable. google.com
Evaluation of Atom Economy and Overall Reaction Efficiency
Atom economy is a key metric for assessing the efficiency of a synthetic route. A synthesis with high atom economy incorporates a maximum number of atoms from the reactants into the final product, minimizing waste. beilstein-journals.org
For the synthesis of this compound, a comparison of different routes reveals significant differences in atom economy.
Route 1 (Traditional): A Williamson ether synthesis using 3-hydroxypyridine and 2-chloroethanol, followed by a Swern oxidation of the resulting 2-(pyridin-3-yloxy)ethanol. The Swern oxidation has poor atom economy due to the use of stoichiometric amounts of oxalyl chloride and triethylamine, which become waste products.
Route 2 (Greener): A catalytic etherification, potentially using an iron-catalyzed method, followed by a catalytic aerobic oxidation. acs.org Catalytic methods, by definition, have better atom economy as the catalyst is used in small amounts and is regenerated. An oxidation using molecular oxygen as the terminal oxidant would be highly atom-economical, producing only water as a byproduct.
Strategies for Waste Minimization and Process Intensification
Minimizing waste is a central tenet of green chemistry and is critical in the pharmaceutical and fine chemical industries. core.ac.ukmdpi.com For the synthesis of this compound, waste can be reduced by employing catalytic over stoichiometric reagents, as discussed above. acs.org Recycling solvents and catalysts is another important strategy.
Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. osf.ioicheme.org This can be achieved through technologies like:
Flow Chemistry/Microreactors: Conducting reactions in continuous flow reactors offers superior control over temperature and reaction time, which can increase yield and safety, especially for potentially hazardous reactions. mdpi.comresearchgate.net This approach is well-suited for both the etherification and oxidation steps.
Reactive Distillation: This technique combines reaction and separation into a single unit, which can improve efficiency and reduce capital costs and energy usage. numberanalytics.com
By adopting these strategies, the synthesis of this compound can be made significantly more sustainable and cost-effective. copadata.com
Methodologies for Advanced Purification and Isolation in Research Scale
The purification of this compound, a polar compound containing a basic pyridine nitrogen and a reactive aldehyde group, requires specialized techniques to achieve high purity on a research scale.
Column Chromatography: This is the most common purification method. Given the polar and basic nature of the compound, several variations can be employed:
Normal-Phase Chromatography: Standard silica (B1680970) gel can be used, but the basicity of the pyridine ring may cause peak tailing. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or pyridine, to the eluent.
Amine-Functionalized Silica: Using a stationary phase with bonded amino groups (NH2) can be highly effective for purifying polar and basic compounds. This technique, often run in a hydrophilic interaction liquid chromatography (HILIC) mode with solvents like acetonitrile (B52724) and water, provides excellent retention and separation for very polar molecules. biotage.com
Bisulfite Adduction: Aldehydes can be selectively separated from non-carbonyl impurities through reversible reaction with sodium bisulfite. nih.gov The aldehyde reacts to form a charged bisulfite adduct, which is water-soluble and can be extracted into an aqueous layer. The organic impurities remain in the organic phase. After separation, the aqueous layer can be basified, regenerating the pure aldehyde which can then be extracted. This is a simple, scalable, and effective chemical separation method. nih.gov
Crystallization: If this compound is a solid, or can be converted into a stable, crystalline derivative (e.g., a hydrazone), crystallization can be an excellent method for achieving very high purity.
Table 2: Comparison of Research-Scale Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Normal-Phase Chromatography | Adsorption on silica gel. | Widely available, versatile. | Can have issues with peak tailing for basic compounds. |
| Amine-Functionalized Chromatography (HILIC) | Partitioning and polar interactions. | Excellent for polar, basic compounds; good peak shape. biotage.com | Requires specialized columns. |
| Bisulfite Extraction | Reversible chemical reaction. nih.gov | Highly selective for aldehydes, simple, scalable. nih.gov | Requires additional reaction and extraction steps. |
| Crystallization | Differential solubility. | Can yield very high purity material, cost-effective at scale. | Only applicable to crystalline solids; may have yield losses. |
Chemical Reactivity and Mechanistic Investigations of Pyridin 3 Yloxy Acetaldehyde
Reactions Involving the Aldehyde Functionality
Exploration of Condensation and Cycloaddition Reactions
Investigation of [3+2] Cycloadditions and Other Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a continuous, single-step reorganization of electrons without the formation of intermediates. unina.itlibretexts.orgimperial.ac.uk These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are highly stereospecific, with their outcomes often dictated by the reaction conditions (thermal or photochemical) and the number of electrons involved in the transition state. libretexts.orgimperial.ac.uk
Among these, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful, atom-economic methods for constructing five-membered rings. nih.govyoutube.com This reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). youtube.com
While specific experimental studies detailing the participation of (Pyridin-3-yloxy)-acetaldehyde in pericyclic reactions are not extensively documented in the literature, the aldehyde functional group is known to participate in such transformations. Aldehydes can serve as versatile synthons in cycloaddition reactions. For instance, recent research has demonstrated that aliphatic aldehydes can function as three-carbon synthons in photoinduced radical [3+2] cycloadditions with alkynes to produce highly functionalized cyclopentanones. nih.gov Furthermore, aldehydes are known to react with azomethine ylides, generated in situ from amines, in highly diastereoselective intramolecular [3+2] cycloadditions to form complex polycyclic amine structures. acs.org Organocatalytic methods have also been developed for the [3+2] cycloaddition of enolizable aldehydes with azides to yield 1,4-disubstituted 1,2,3-triazoles. researchgate.net
Given these precedents, it is plausible that the aldehyde moiety in this compound could function as a reactive component in various pericyclic reactions, particularly [3+2] cycloadditions, providing a potential pathway to more complex heterocyclic structures. The specific conditions would determine whether it acts as the 1,3-dipole precursor or the dipolarophile.
Reactivity of the Pyridine (B92270) Ring System
Patterns and Directivity of Electrophilic Aromatic Substitution
The pyridine ring is structurally analogous to benzene (B151609) but is significantly less reactive towards electrophilic aromatic substitution (EAS). gcwgandhinagar.comquimicaorganica.orggcwgandhinagar.com The high electronegativity of the nitrogen atom makes the ring electron-deficient, thereby deactivating it towards attack by electrophiles. gcwgandhinagar.comimperial.ac.uk Furthermore, many EAS reactions are performed under acidic conditions, which leads to the protonation of the basic nitrogen atom, forming a pyridinium (B92312) cation. This further increases the deactivation of the ring. gcwgandhinagar.comgcwgandhinagar.com
When EAS on pyridine does occur, it proceeds with a strong preference for substitution at the C-3 (meta) position. quimicaorganica.orgjscimedcentral.comrrbdavc.org Attack at the C-2 (ortho) or C-4 (para) positions would generate a resonance intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom. quimicaorganica.orggcwgandhinagar.com
In this compound, the ring is substituted at the 3-position with an ether linkage (-O-CH₂CHO). The oxygen atom of the ether is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). Typically, for aromatic systems, the resonance effect dominates, making such groups activating and ortho, para-directing. In this case, the substituent at C-3 would direct incoming electrophiles to the C-2 and C-4 positions.
This creates a conflict between the directing effects of the ring nitrogen and the substituent:
Ring Nitrogen: Directs meta (to C-3 and C-5).
3-Oxy Substituent: Directs ortho and para (to C-2 and C-4).
In such cases, the powerful deactivating nature of the pyridine ring nitrogen is generally the controlling factor. Electrophilic attack is most likely to occur at the position that is least deactivated by the nitrogen, which is C-5. Attack at C-2 and C-4 is strongly disfavored due to the proximity of the electron-withdrawing nitrogen. An alternative strategy to achieve substitution at the 4-position involves the initial conversion of the pyridine to a pyridine-N-oxide, which activates the ring and directs electrophiles, particularly nitrating agents, to the C-4 position. gcwgandhinagar.com
Strategies for Nucleophilic Aromatic Substitution
In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (NAS). gcwgandhinagar.comjscimedcentral.commasterorganicchemistry.com This reactivity is particularly pronounced at the C-2 and C-4 positions, as the electronegative nitrogen atom can effectively stabilize the negative charge of the anionic Meisenheimer-like intermediate formed during the reaction. gcwgandhinagar.comquora.com
A successful NAS reaction typically requires the presence of a good leaving group, such as a halide, on the aromatic ring. This compound does not possess such a leaving group. Therefore, direct NAS on the unsubstituted ring is not a feasible strategy. However, several strategies can be employed to achieve nucleophilic substitution:
Introduction of a Leaving Group: The most straightforward strategy involves the prior introduction of a halogen (e.g., Br, Cl) at an activated position (C-2, C-4, or C-6). For example, a halo-substituted precursor could undergo nucleophilic substitution with an alkoxide to form the ether linkage, or a halogen could be introduced onto the this compound core if synthetic methods allow, which could then be displaced by a nucleophile. mdpi.comresearchgate.net
Activation via N-Oxide Formation: Conversion of the pyridine to a pyridine-N-oxide activates the C-2 and C-4 positions for nucleophilic attack. This strategy has been used to facilitate the regioselective introduction of alkoxy groups onto a 2-chloro-4-nitropyridine-N-oxide scaffold. vanderbilt.edu
The Chichibabin Reaction: This classic reaction involves the direct amination of pyridine at the C-2 position using sodium amide (NaNH₂). While it typically requires high temperatures, it represents a method for direct nucleophilic substitution of a hydride ion, which is normally a very poor leaving group.
Metalation: Directed ortho metalation (DoM) or metal-halogen exchange can generate organometallic pyridine derivatives that can subsequently react with electrophiles. While technically an electrophilic addition step, it is a key strategy for functionalizing the pyridine ring that begins with a deprotonation (a nucleophilic-like step for the base used). For instance, alkoxypyridines can be regioselectively lithiated and then quenched with an electrophile. researchgate.net
For this compound, a viable NAS pathway would likely involve a multi-step sequence beginning with the introduction of a suitable leaving group onto the pyridine ring.
N-Functionalization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, making it available for reactions with electrophiles. mdpi.com This allows for functionalization through processes such as alkylation and acylation, leading to the formation of pyridinium salts, or oxidation to form N-oxides.
N-alkylation of the pyridine nitrogen in this compound can be readily achieved through the Menshutkin reaction, which involves treatment with alkyl halides. mdpi.com This reaction leads to the formation of quaternary pyridinium salts. The reaction is typically performed by heating the pyridine derivative with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, often in a polar solvent. A variety of alkylating agents can be employed, including simple alkyl halides and more complex benzylic halides. rsc.org
N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides. The reaction proceeds via the formation of a highly reactive N-acylpyridinium intermediate. These intermediates are potent acylating agents themselves and are often used in catalysis, for example, in silylation or acylation reactions where the pyridine derivative acts as a catalyst. uni-muenchen.de For preparative purposes, stable N-acylpyridinium salts can be isolated under appropriate conditions.
Table 1: Potential N-Functionalization Reactions
| Reaction Type | Reagent Class | Example Reagent | Expected Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | 3-((2-Oxoethyl)oxy)-1-methylpyridin-1-ium iodide |
| N-Alkylation | Benzyl Halide | Benzyl Bromide (BnBr) | 1-Benzyl-3-((2-oxoethyl)oxy)pyridin-1-ium bromide |
| N-Acylation | Acyl Chloride | Acetyl Chloride (AcCl) | 1-Acetyl-3-((2-oxoethyl)oxy)pyridin-1-ium chloride |
| N-Acylation | Anhydride | Acetic Anhydride (Ac₂O) | 1-Acetyl-3-((2-oxoethyl)oxy)pyridin-1-ium acetate |
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. mdpi.combme.hu These reactions are often carried out at or slightly above room temperature and can be highly efficient. bme.hu The use of microreactors has been explored for N-oxidation reactions to ensure safety and precise control over reaction conditions. bme.hu
The formation of the N-oxide significantly alters the electronic properties and reactivity of the pyridine ring. imperial.ac.ukscripps.edu Key effects include:
Increased Reactivity towards Nucleophiles: The N-oxide group increases the electron density at the C2 (ortho) and C4 (para) positions through resonance, making them more susceptible to nucleophilic attack. scripps.eduresearchgate.net
Increased Acidity of Ortho-Protons: The N-oxide makes the protons at the C2 and C6 positions more acidic, facilitating their removal by strong bases (metalation). imperial.ac.uk
Altered Reactivity towards Electrophiles: The N-oxide is more susceptible to electrophilic substitution than pyridine itself, but the substitution occurs at the C4 position rather than the C3 position. imperial.ac.uk
Participation in Rearrangement Reactions: Pyridine N-oxides can undergo useful rearrangements to produce oxygenated pyridines. imperial.ac.ukethz.ch
Table 2: Potential N-Oxidation Methodologies
| Oxidizing Agent | Solvent | Typical Conditions | Expected Product |
|---|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | Room temperature, 3-5 hours | This compound N-oxide |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 70-130 °C | This compound N-oxide |
Metalation and C-H Activation Studies on the Pyridine Moiety
Direct C-H activation and functionalization of pyridine rings is a powerful tool for creating complex molecules, though it can be challenging due to the inherent electronic properties of the ring. rsc.orgnih.gov The pyridine nitrogen can coordinate strongly to transition metal catalysts, which can sometimes inhibit catalysis or direct the reaction to specific positions. nih.gov
For this compound, several positions on the pyridine ring could potentially be targeted.
C2/C6-Activation: The positions ortho to the nitrogen are often activated due to the directing effect of the nitrogen atom in many catalytic cycles, which proceed via a cyclometalated intermediate. mdpi.com
C4-Activation: The C4 position is electronically activated in pyridinium salts and N-oxides.
Directed Metalation: The ether oxygen could potentially act as a directing group. For example, the tetrahydropyran-2-yloxy (OTHP) group has been shown to be an effective ortho-directing group in the lithiation of 3-substituted pyridines, leading to functionalization at the C2 and C4 positions. researchgate.net This suggests that the ether linkage in this compound could direct metalation to the C2 or C4 position.
Remote C-H Activation: Advanced methods using specialized templates can achieve C-H activation at positions meta to a directing group, such as the olefination of 3-phenylpyridine (B14346) derivatives. nih.govnih.gov
Catalytic systems often employ palladium, rhodium, or iridium complexes with specific ligands to control the regioselectivity of the C-H activation. rsc.orgmdpi.comnih.gov
Table 3: Potential C-H Activation/Metalation Approaches
| Method | Catalyst/Reagent | Potential Site of Functionalization | Reaction Type |
|---|---|---|---|
| Ortho-Lithiation | n-Butyllithium (n-BuLi) | C2 or C4 | Deprotonation/Metalation |
| Directed C-H Olefination | Pd(OAc)₂ / Ligand | C2, C4 | Heck-type reaction |
| Directed C-H Arylation | Pd(II) or Rh(III) catalyst | C2, C4 | Arylation |
| Remote C-H Olefination | Pd(II) / Bifunctional Template | C5 | Heck-type reaction |
Mechanistic Studies of Key Transformations
Reaction Pathway Elucidation utilizing Advanced Spectroscopic and Kinetic Methods
No dedicated studies on the elucidation of reaction pathways for this compound using advanced spectroscopic and kinetic methods were found in the reviewed literature. While general methodologies for studying aldehyde and pyridine reactions are well-established organic-chemistry.orgnih.govije.ir, their specific application to this compound has not been reported. Kinetic analyses, which are crucial for understanding reaction rates and the influence of various parameters, are absent for this particular compound. Similarly, there are no published data from spectroscopic techniques such as NMR, IR, or mass spectrometry aimed at identifying and characterizing transient intermediates or products in its reactions.
Application of Isotopic Labeling Studies to Probe Reaction Mechanisms
Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. researchgate.netethz.ch However, the application of isotopic labeling, using isotopes such as 2H, 13C, 15N, or 18O, to investigate the reaction mechanisms of this compound has not been documented in accessible scientific reports. General strategies for the isotopic labeling of pyridine rings and aldehydes exist nih.govchemrxiv.orgresearchgate.net, but these have not been applied to the target molecule. Without such studies, fundamental mechanistic questions regarding bond formations and cleavages involving this compound remain unanswered.
Strategic Applications of Pyridin 3 Yloxy Acetaldehyde As a Synthetic Intermediate
Building Blocks for Complex Heterocyclic Architectures
The dual functionality of (Pyridin-3-yloxy)-acetaldehyde makes it an attractive starting material for the construction of intricate heterocyclic systems. The aldehyde group can readily participate in cyclization and condensation reactions, paving the way for fused, spiro, and bridged ring systems that are of significant interest in medicinal chemistry and materials science.
Synthesis of Fused Pyridine (B92270) Systems
The construction of fused pyridine heterocycles is a cornerstone of drug discovery, as these scaffolds are present in numerous pharmacologically active compounds. wikipedia.org this compound is a viable precursor for such systems through reactions that utilize its aldehyde group to build a new ring fused to the existing pyridine core.
One established method for pyridine synthesis is the Hantzsch reaction, a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgorganic-chemistry.orgchemtube3d.com While classically used to form dihydropyridines, modifications of this reaction can be employed to construct fused systems. For instance, this compound could undergo a Knoevenagel condensation with an active methylene (B1212753) compound, followed by cyclization and aromatization to yield a fused pyridine derivative. organic-chemistry.orgbaranlab.org Another powerful strategy is the Povarov reaction, which involves the cycloaddition of an imine (formed from an amine and an aldehyde) with an alkene to generate quinoline (B57606) scaffolds. wikipedia.orgresearchgate.net An intramolecular variant of this reaction, using a precursor derived from this compound, could foreseeably lead to the formation of complex polyheterocycles containing a fused pyridine ring. diva-portal.orgscispace.com Similarly, the Pictet-Spengler reaction, which converts a β-arylethylamine and an aldehyde into a tetrahydroisoquinoline, offers a pathway to fused systems. name-reaction.comwikipedia.orgbeilstein-journals.org
Table 1: Representative Reaction for Fused Heterocycle Synthesis This table illustrates a hypothetical application of this compound in a reaction analogous to established methods for synthesizing fused heterocycles.
| Reactant A | Reactant B | Product Type | Potential Reaction |
|---|
Construction of Spiro and Bridged Compounds
Spirocyclic and bridged scaffolds are highly sought after in modern drug design because their three-dimensional structures can offer improved target specificity and better physicochemical properties compared to flat aromatic systems. wikipedia.orgimperial.ac.uk The aldehyde group of this compound is a key functional group for initiating cascades that form these complex architectures.
Spirocycles are characterized by two rings sharing a single common atom. wikipedia.org The synthesis of spirooxindoles, for example, can be achieved via a three-component reaction involving an azomethine ylide and a suitable dipolarophile, a reaction class where an aldehyde is a key precursor. baranlab.org Bridged ring systems, such as azabicyclo[X.Y.Z]alkanes, are core structures in many natural products and pharmaceuticals. The existence of complex molecules like N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide in chemical databases strongly suggests that the (pyridin-3-yloxy) moiety can be incorporated into such frameworks. The synthesis of these bridged systems often involves intramolecular cyclization reactions, such as the Pictet-Spengler beilstein-journals.org or Mannich reactions, where an aldehyde condenses with an amine to form an iminium ion that is subsequently attacked by an intramolecular nucleophile to forge the bridged structure.
Table 2: Plausible Synthetic Route to a Bridged System This table outlines a hypothetical intramolecular cyclization that could employ a derivative of this compound to form a bridged heterocyclic system.
| Precursor | Reaction Type | Product Scaffold |
|---|
Role in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.netscispace.com This efficiency makes MCRs a powerful tool in combinatorial chemistry and drug discovery. Aldehydes are a staple component in many named MCRs, and this compound is well-suited to serve this role.
A prominent example is the Gewald aminothiophene synthesis, which involves the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.comarkat-usa.org Employing this compound in this reaction would produce a 2-aminothiophene substituted with a (pyridin-3-yloxy)methyl group. These resulting aminothiophenes are themselves valuable intermediates for constructing fused thieno[2,3-d]pyrimidines and other biologically active heterocycles. researchgate.net Other MCRs where this aldehyde could be a key input include the Biginelli, Ugi, and Passerini reactions, each leading to distinct and complex molecular scaffolds. scispace.comwikipedia.org
Table 3: Hypothetical Application in the Gewald Multi-Component Reaction
| Reactant A | Reactant B | Reactant C | Catalyst | Product Type |
|---|
Precursors for Advanced Organic Materials and Functional Molecules
Beyond its use in constructing complex heterocyclic frameworks, this compound can serve as a precursor to molecules designed for specific functions in materials science and catalysis. The combination of its ether linkage and aromatic pyridine ring provides a stable scaffold that can be elaborated into larger functional systems.
Scaffolds for Novel Ligand Design in Catalysis
The pyridine ring is a classic coordinating group in transition metal catalysis. beilstein-journals.orgrsc.org The nitrogen atom's lone pair of electrons readily binds to metal centers, forming stable complexes. This compound can be readily converted into more complex ligands. For example, condensation of the aldehyde with chiral diamines can produce Schiff base ligands useful in asymmetric catalysis. The ether oxygen atom, located three atoms away from the pyridine nitrogen, could also participate in metal coordination, potentially forming a stable five-membered chelate ring. This arrangement opens the door to designing novel pincer-type ligands, which are known to impart high stability and unique reactivity to metal catalysts.
Table 4: Potential Ligand Synthesis from this compound
| Reactant A | Reactant B | Product Type | Potential Application |
|---|
Intermediates for Optoelectronic Materials Research
Organic molecules with extended π-conjugated systems are the foundation of modern optoelectronic materials, finding use in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. Pyridine-containing compounds are frequently explored in this area due to their electronic properties and stability. rsc.org Boron-dipyrromethene (BODIPY) dyes, for instance, are highly fluorescent and their properties can be tuned by substitution. wikipedia.orgunibo.it The synthesis of BODIPY derivatives bearing pyridinyloxy substituents has been reported, demonstrating the value of this particular moiety in fluorescent materials. chemrxiv.org
The aldehyde group of this compound is an ideal functional handle for building the conjugated systems necessary for optoelectronic applications. A key reaction in this field is the Knoevenagel condensation, where an aldehyde reacts with an active methylene compound (e.g., malononitrile) to extend a π-system. By reacting this compound with various π-rich methylene compounds, a library of dyes and functional materials could be generated, where the pyridinyloxy group helps to tune the electronic properties of the final molecule.
Table 5: Building Conjugated Systems via Knoevenagel Condensation
| Reactant A | Reactant B | Product Type | Potential Application |
|---|
Asymmetric Synthesis Utilizing this compound
Asymmetric synthesis, the selective production of a single stereoisomer of a chiral compound, is of paramount importance, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. dicp.ac.cn The structure of this compound offers several avenues for its use in asymmetric transformations.
Chiral auxiliaries and ligands are fundamental tools in asymmetric catalysis, transferring chiral information to a prochiral substrate. nih.gov The bifunctional nature of this compound makes it a promising scaffold for the synthesis of novel chiral ligands. The aldehyde can be readily transformed into a variety of functional groups, such as an alcohol via reduction or an amine via reductive amination. This new stereocenter, or the group itself, can then be integrated into a larger ligand framework.
For instance, reduction of the aldehyde to the corresponding alcohol, (S)-2-(pyridin-3-yloxy)-1-ethanol, creates a chiral pyridyl alcohol. Such motifs are known precursors to valuable ligand classes like chiral oxazolines or phosphinites. nih.gov These ligands, often featuring a nitrogen and another heteroatom for metal coordination, are effective in a range of metal-catalyzed reactions. The pyridine nitrogen of the this compound-derived backbone could act as a key coordinating atom in a bidentate or tridentate ligand, influencing the steric and electronic environment of a metal center and thereby inducing enantioselectivity in a catalytic transformation. dicp.ac.cnnih.gov
Table 1: Hypothetical Chiral Ligands Derived from this compound
| Precursor | Transformation | Resulting Ligand Type | Potential Application |
|---|
The aldehyde functionality of this compound is a prime site for enantioselective nucleophilic additions, a fundamental carbon-carbon bond-forming reaction. scirp.org Modern catalysis offers numerous methods to achieve high enantioselectivity in such transformations, including the use of chiral organocatalysts or metal complexes with chiral ligands. beilstein-journals.orgsigmaaldrich.com
In the context of organocatalysis, chiral amines like proline and its derivatives can activate aldehydes by forming a chiral enamine or iminium ion, which then reacts stereoselectively with a nucleophile or dienophile. d-nb.info For this compound, the reaction could proceed via this mechanism, with the pyridyl moiety potentially influencing catalyst-substrate interactions through hydrogen bonding or steric effects.
Alternatively, chiral Lewis acid catalysis can be employed. A chiral Lewis acid can coordinate to the aldehyde's carbonyl oxygen, rendering one of the carbonyl faces more susceptible to nucleophilic attack. sigmaaldrich.com The presence of the pyridine nitrogen and the ether oxygen in this compound could lead to complex chelation with the metal center of the catalyst, potentially enhancing stereochemical control compared to simple aliphatic or aromatic aldehydes. researchgate.net
Table 2: Examples of Potential Enantioselective Additions
| Reaction Type | Reagent | Chiral Catalyst/System | Hypothetical Product |
|---|---|---|---|
| Aldol (B89426) Reaction | Acetone | (S)-Proline | Chiral β-hydroxy ketone |
| Allylation | Allyltrichlorosilane | Chiral Pyridine N-oxide (e.g., METHOX) chemrxiv.org | Chiral homoallylic alcohol |
| Friedel-Crafts Alkylation | Indole (B1671886) | Chiral Brønsted Acid researchgate.net | Chiral 3-substituted indole derivative |
| Grignard Addition | Phenylmagnesium bromide | Copper/(R,R)-Ph-BPE mdpi.com | Chiral 1-phenyl-2-(pyridin-3-yloxy)ethanol |
When a molecule already contains a stereocenter, it can direct the formation of a new stereocenter, a phenomenon known as diastereoselective control. If this compound is incorporated into a chiral substrate, its aldehyde group can undergo diastereoselective reactions. The stereochemical outcome is dictated by the minimization of steric hindrance and electronic repulsion in the transition state, as described by models such as Cram's rule and the Felkin-Anh model. msu.edu
For example, if a chiral fragment is attached to the pyridine ring, this existing chirality could influence the facial selectivity of a nucleophilic attack on the distal aldehyde group. The conformation of the molecule, governed by the torsional angles of the ether linkage, would play a critical role in transmitting the stereochemical information. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules like natural products, allowing for the predictable installation of multiple stereocenters. nih.govbeilstein-journals.org
Convergent and Divergent Synthetic Strategies Incorporating this compound
The efficiency of a multi-step synthesis can be significantly enhanced by employing convergent or divergent strategies, which rely on the use of modular building blocks that can be combined or elaborated in various ways.
A convergent synthesis involves preparing complex fragments of a target molecule independently and then coupling them at a late stage. scirp.org This approach is generally more efficient and higher-yielding than a linear synthesis. A modular synthesis is a type of convergent strategy that emphasizes the use of robust and reliable reactions to combine interchangeable building blocks, facilitating the rapid synthesis of not only the target molecule but also its analogues. almacgroup.comrsc.org
This compound is an excellent candidate for a modular synthon. It possesses two distinct points for chemical modification: the aldehyde handle and the pyridine ring. In a convergent synthesis, the aldehyde could be used in a key bond-forming reaction (e.g., Wittig, aldol, or reductive amination) to connect with one complex fragment, while the pyridine ring could be functionalized (e.g., via C-H activation or by using a pre-functionalized pyridine) to couple with a second fragment. acs.orgnih.gov This modularity allows for different versions of each fragment to be synthesized and combined, providing streamlined access to a family of related target compounds.
Divergent synthesis is a powerful strategy for generating molecular diversity from a common starting material. rsc.org Beginning with a central core, successive generations of reactions with various building blocks rapidly produce a large library of distinct compounds. rsc.org This approach is central to diversity-oriented synthesis (DOS), which aims to create collections of structurally diverse small molecules for screening in drug discovery programs. 5z.com
This compound, as a bifunctional building block, is well-suited for divergent and library synthesis. enamine.netnih.gov The aldehyde can be subjected to a wide array of transformations to generate one branch of a library. In parallel, the pyridine ring can be modified through various reactions. For example, the nitrogen atom can be alkylated or oxidized, and the carbon atoms of the ring can be functionalized via metallation or C-H activation. By systematically applying different reaction sequences to each functional group, a single starting material can give rise to a large and diverse library of compounds.
Table 3: Hypothetical Divergent Synthesis Scheme
| Starting Material | Reaction at Aldehyde | Reaction at Pyridine Ring | Library Sub-group |
|---|---|---|---|
| This compound | Reductive amination with R¹-NH₂ | N-oxidation with mCPBA | N-Oxide Amino Ethers |
| This compound | Wittig reaction with R²-ylide | Halogenation (e.g., Br₂) | Halogenated Olefins |
| This compound | Knoevenagel condensation with R³CH₂(CN)₂ | Suzuki coupling (if pre-brominated) | Biaryl Cyanoacrylates |
| This compound | Conversion to terminal alkyne | Click reaction with R⁴-N₃ | Triazole-substituted alkynes |
This strategic approach enables the systematic exploration of chemical space around the this compound scaffold, facilitating the discovery of molecules with novel properties.
Derivatives and Analogs of Pyridin 3 Yloxy Acetaldehyde: Design and Synthesis
Modifications of the Aldehyde Functionality
Generation of Carboxylic Acid, Ester, and Amide Analogs
The oxidation of the aldehyde moiety provides a direct route to the corresponding carboxylic acid, (Pyridin-3-yloxy)acetic acid, a key intermediate for further derivatization. Standard oxidation protocols can be employed for this transformation. This carboxylic acid serves as a precursor for the synthesis of esters and amides through well-established condensation reactions.
The synthesis of amide analogs, for instance, can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. blazingprojects.com Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by peptide coupling agents. The synthesis of pyridine-3-carboxamide (B1143946) analogs has been explored, highlighting the utility of the amide linkage in creating structurally diverse molecules. semanticscholar.orgresearchgate.net
| Transformation | Starting Material | Key Reagents/Conditions | Product Class |
| Oxidation | (Pyridin-3-yloxy)-acetaldehyde | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid |
| Esterification | (Pyridin-3-yloxy)acetic acid | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |
| Amidation | (Pyridin-3-yloxy)acetic acid | Thionyl chloride then Amine; or Amine and Coupling agents | Amide |
This table is interactive. Click on the headers to sort the data.
Synthesis of Imine and Oxime Derivatives
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nucleophilic nitrogen compounds like primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively.
The formation of imines from aldehydes and amines is a fundamental reaction in organic chemistry, often proceeding under mild conditions. nih.govmdpi.com These reactions are typically reversible and can be driven to completion by removing the water formed during the reaction.
Oxime synthesis involves the reaction of this compound with hydroxylamine or its salts, such as hydroxylamine hydrochloride. ijprajournal.com Classically, this reaction is performed by refluxing the reactants in an alcoholic solution, sometimes with a base like pyridine (B92270) to neutralize the liberated acid. nih.gov Modern, more environmentally friendly methods utilize solvent-free "grindstone chemistry" or natural acid catalysts to achieve high yields. ijprajournal.comnih.gov Oximes are valuable synthetic intermediates, capable of being converted into nitriles, amides (via the Beckmann rearrangement), and various nitrogen-containing heterocycles. nih.gov
| Derivative | Reactant | General Reaction Conditions | Key Features |
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Mild, often with removal of water | C=N double bond formation |
| Oxime | Hydroxylamine (NH₂OH) | Reflux in alcohol with base, or green methods | C=N-OH functional group; crystalline solids |
This table is interactive. Click on the headers to sort the data.
Homologation and Chain Extension Strategies
Extending the carbon chain of the acetaldehyde (B116499) moiety can lead to analogs with different spatial arrangements and properties. Standard homologation techniques can be applied, such as the Wittig reaction. Reaction of this compound with a phosphorus ylide (e.g., Ph₃P=CH₂) would generate an alkene, which could then be subjected to further transformations like hydroboration-oxidation to yield an alcohol with an extended carbon chain. Another approach involves the Henry reaction (nitroaldol reaction), where the aldehyde reacts with a nitroalkane (like nitromethane) in the presence of a base, followed by a Nef reaction or other reduction methods to convert the nitro group into a carbonyl or amine, effectively adding to the carbon chain.
Substitutions on the Pyridine Ring
The pyridine ring, while aromatic, has a distinct reactivity pattern compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This makes electrophilic aromatic substitution challenging but facilitates nucleophilic substitution. Strategies for introducing substituents onto the pyridine ring of this compound can be broadly categorized into direct functionalization of the pre-formed heterocycle or building the molecule from an already substituted pyridine precursor.
Direct Functionalization Methods on the Pyridine Nucleus
Direct C-H functionalization of pyridines is a significant area of research. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic attack but susceptible to nucleophilic and organometallic-mediated reactions. For a 3-substituted pyridine like this compound, functionalization can be directed to the C2, C4, and C6 positions.
Recent strategies have focused on transition-metal-free methods, such as using BF₃·OEt₂ to activate the pyridine ring towards attack by organometallic reagents like Grignard reagents or alkynyllithiums, followed by oxidative rearomatization. researchgate.netresearchgate.net Another advanced approach involves dearomatization of the pyridine ring to enable meta-selective (C5) functionalization, a traditionally difficult transformation to achieve directly. nih.gov These methods, while powerful, would need to be tested for compatibility with the aldehyde-ether side chain.
Precursor-Based Strategies for Substituted Pyridines
An alternative and often more reliable approach is to construct the target molecule from a pyridine ring that already bears the desired substituents. This strategy involves the synthesis of a substituted 3-hydroxypyridine (B118123), which is then used as a precursor.
Numerous methods exist for the de novo synthesis of substituted pyridines from acyclic starting materials. illinois.edu Classical methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, ammonia, and a β-ketoester, followed by oxidation to yield a dihydropyridine (B1217469) which is then aromatized. researchgate.net Multicomponent reactions offer a streamlined way to access polysubstituted pyridines from simple starting materials in a single pot. nih.govchim.it
Once the desired substituted 3-hydroxypyridine is obtained, the (oxy)-acetaldehyde side chain can be installed. This is typically achieved via a Williamson ether synthesis, where the sodium or potassium salt of the substituted 3-hydroxypyridine is reacted with a two-carbon electrophile like 2-chloroacetaldehyde or a protected equivalent. For instance, the synthesis of pyrazole (B372694) oxime derivatives containing a trifluoromethylpyridyl moiety has been demonstrated starting from 2-chloro-5-trifluoromethylpyridine and 4-hydroxybenzaldehyde, showcasing the feasibility of building complex structures from pre-functionalized pyridine precursors. nih.gov Similarly, 3-aminopyridines can be converted to 3-alkoxypyridines via diazotization followed by reaction with an alcohol, providing another route to substituted precursors. google.com
Alterations of the Alkyl Ether Chain
The alkyl ether chain in this compound offers a versatile scaffold for structural modification. Variations in its length, degree of saturation, and the incorporation of additional functional groups can be systematically explored to modulate the molecule's properties. The primary synthetic route to these derivatives is the Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of 3-hydroxypyridine with an appropriate alkyl halide. wikipedia.orgjk-sci.comfrancis-press.com This reaction typically proceeds via an SN2 mechanism, where the alkoxide nucleophilically attacks the alkyl halide. masterorganicchemistry.comslideshare.net
The length and saturation of the alkyl ether chain can be readily modified by selecting the appropriate alkylating agent in the Williamson ether synthesis. For instance, reacting 3-hydroxypyridine with 2-bromoacetaldehyde diethyl acetal, followed by acidic workup, yields the parent compound, this compound. By employing homologous bromoacetals of increasing chain length, a series of derivatives can be synthesized.
The introduction of unsaturation into the alkyl chain can be achieved by using alkenyl halides as the alkylating agent. For example, the use of allyl bromide or crotyl bromide would yield derivatives with a double bond in the ether chain. These unsaturated derivatives can serve as precursors for further functionalization.
Below is a representative table of synthesized derivatives with varying chain lengths and saturation.
| Compound ID | Alkylating Agent | Alkyl Ether Chain | Yield (%) |
| 1a | 2-Bromoacetaldehyde diethyl acetal | -CH₂CHO | 78 |
| 1b | 3-Bromopropionaldehyde diethyl acetal | -CH₂CH₂CHO | 75 |
| 1c | 4-Bromobutyraldehyde diethyl acetal | -CH₂CH₂CH₂CHO | 72 |
| 2a | Allyl bromide | -CH₂CH=CH₂ | 85 |
| 2b | Crotyl bromide | -CH₂CH=CHCH₃ | 82 |
Note: The yields presented are illustrative and may vary based on specific reaction conditions.
The alkyl ether chain can be further modified to include a variety of functional groups, which can serve as handles for further chemical transformations or to modulate the compound's properties. One common strategy is to use alkylating agents that already contain a protected functional group. For example, the reaction of 3-hydroxypyridine with epichlorohydrin (B41342) can introduce a reactive epoxide group, which can be subsequently opened by various nucleophiles to generate a library of derivatives with appended functional groups. chegg.com
Another approach is the C-H functionalization of the ether chain. Recent advances in catalysis have enabled the regioselective functionalization of ethers, allowing for the introduction of new substituents at specific positions. nih.gov This method can be particularly useful for introducing functional groups at positions that are not easily accessible through traditional synthetic routes.
Structure-Reactivity Relationships in Derivatives
The structural modifications of the alkyl ether chain have a significant impact on the reactivity of the this compound derivatives. These effects can be broadly categorized as electronic and steric in nature.
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic feature influences the reactivity of the molecule. The ether oxygen atom can donate electron density to the pyridine ring through resonance, which can affect the nucleophilicity of the nitrogen atom and the electrophilicity of the aldehyde group.
Variations in the alkyl ether chain can subtly modulate these electronic effects. For example, the introduction of electron-withdrawing groups in the alkyl chain would decrease the electron-donating ability of the ether oxygen, thereby making the pyridine nitrogen less basic and the aldehyde carbonyl more electrophilic. Conversely, electron-donating groups would have the opposite effect. These electronic perturbations can influence the kinetics of reactions involving either the pyridine nitrogen or the aldehyde.
In the context of nucleophilic substitution reactions at the aldehyde, the rate of reaction is expected to be influenced by the electronic nature of the substituent on the alkyl chain.
| Derivative | Substituent on Alkyl Chain | Relative Reaction Rate (with a model nucleophile) |
| This compound | -H | 1.0 |
| 2-(Pyridin-3-yloxy)-3-nitropropanal | -NO₂ (electron-withdrawing) | 2.5 |
| 2-(Pyridin-3-yloxy)-3-methoxypropanal | -OCH₃ (electron-donating) | 0.7 |
Note: The relative reaction rates are hypothetical and intended to illustrate the expected electronic effects.
Steric hindrance plays a crucial role in the synthesis and reactivity of these derivatives. In the Williamson ether synthesis, the use of bulky alkyl halides can lead to a decrease in the reaction rate and an increase in the formation of elimination byproducts. wikipedia.orgmasterorganicchemistry.com This is because the SN2 reaction is sensitive to steric crowding around the reaction center. For instance, the synthesis of derivatives with a tertiary carbon directly attached to the ether oxygen is generally not feasible via this method.
The conformation of the alkyl ether chain can also influence reactivity. The flexibility of the chain allows it to adopt various spatial arrangements, some of which may be more favorable for reaction than others. For example, in intramolecular reactions, the ability of the chain to fold back and allow a functional group to interact with the pyridine ring or the aldehyde will depend on its length and conformational preferences. In diaryl ethers, which are analogous to the pyridinyloxy-aryl linkage, the conformation is known to be influenced by electronic effects which in turn can affect reactivity. berkeley.edu
The regioselectivity of reactions on the alkyl chain can also be governed by steric factors. For example, in C-H functionalization reactions, the catalyst may preferentially attack the less sterically hindered position. nih.gov This can be a powerful tool for achieving selective modifications of the ether chain.
Theoretical and Computational Chemistry Studies on Pyridin 3 Yloxy Acetaldehyde
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in molecular orbitals dictates the fundamental chemical and physical properties of a molecule. Computational quantum chemistry offers powerful tools to probe this electronic landscape.
Characterization of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. masterorganicchemistry.comlibretexts.org The energy of the HOMO is an indicator of a molecule's electron-donating ability, while the LUMO's energy reflects its capacity to accept electrons. mdpi.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical measure of a molecule's kinetic stability and chemical reactivity; a smaller gap often correlates with higher reactivity. mdpi.comscirp.org
For (Pyridin-3-yloxy)-acetaldehyde, Density Functional Theory (DFT) calculations can be used to determine the energies and spatial distributions of these orbitals. Based on studies of analogous compounds, the HOMO is anticipated to be primarily located on the electron-rich pyridyl ether portion of the molecule. In contrast, the LUMO is expected to be distributed over the electron-withdrawing acetaldehyde (B116499) moiety and the pyridine (B92270) ring. mdpi.comresearchgate.net
Table 1: Illustrative Theoretical Frontier Molecular Orbital Data for this compound Note: The values in this table are hypothetical, generated for illustrative purposes based on computational principles, as specific experimental data for this compound is not publicly available.
| Parameter | Energy (eV) |
| HOMO Energy | -7.15 |
| LUMO Energy | -1.45 |
| HOMO-LUMO Gap | 5.70 |
The magnitude of the HOMO-LUMO gap suggests that this compound is a moderately stable molecule. The eventual charge transfer interaction that can occur within the molecule is explained by the lower value in the HOMO and LUMO energy gap. scirp.org
Mapping of Charge Distribution and Electrostatic Potential
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. mdpi.com The MEP is crucial for predicting where a molecule is likely to interact with other chemical species. Regions of negative electrostatic potential (typically colored red and orange) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and are the preferred sites for nucleophilic attack.
In this compound, the MEP surface is expected to show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. These sites represent the most probable centers for electrophilic interactions. Conversely, the aldehydic proton and the hydrogen atoms on the pyridine ring would exhibit positive electrostatic potential, marking them as likely sites for nucleophilic attack.
Conformational Analysis and Energy Landscapes
Identification of Stable Conformers and Their Relative Energies
Conformational analysis involves a systematic search of the potential energy surface to identify energy minima, which correspond to stable conformers. mdpi.com For this compound, the most significant degrees of freedom are the rotations around the C(aryl)-O, O-CH2, and CH2-C(O) bonds. Computational scans of the dihedral angles associated with these bonds can identify the most stable conformers. The relative energies of these conformers, calculated using quantum mechanical methods, determine their population distribution at thermal equilibrium.
Table 2: Hypothetical Conformational Analysis of this compound Note: This table presents hypothetical data for illustrative purposes to show how different conformers relate in energy.
| Conformer | Dihedral Angle τ(Caryl-O-CH2-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| I (gauche) | ~60° | 0.00 | 75.3 |
| II (anti) | 180° | 1.10 | 14.5 |
| III (eclipsed) | 0° | 2.50 | 10.2 |
The results would likely indicate that non-planar (gauche) conformations are favored to minimize steric repulsion between the pyridine ring and the acetaldehyde group, while still allowing for some electronic stabilization.
Studies on Rotational Barriers and Conformational Flexibility
The energy barriers that separate stable conformers on the potential energy landscape dictate the flexibility of the molecule. msu.edu A low barrier allows for rapid interconversion between conformers, resulting in a flexible structure, whereas a high barrier leads to conformationally locked isomers. These barriers can be calculated by identifying the transition state structures that connect the energy minima. For this compound, the barrier to rotation around the C(aryl)-O bond would be influenced by a balance of steric hindrance and the electronic effects of the pyridine ring.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry provides a molecular-level perspective on reaction mechanisms that can be difficult to obtain experimentally. mdpi.com By modeling reaction pathways, identifying intermediates, and calculating the energies of transition states, it is possible to gain a deep understanding of a molecule's chemical behavior. mdpi.comliverpool.ac.uk
For this compound, a primary site of reactivity is the aldehyde functional group, which is susceptible to nucleophilic addition reactions. A computational study of the reduction of the aldehyde by a hydride source, for example, could be performed. Such a study would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and the hydride) and the resulting alcohol product.
Transition State Search: Locating the transition state structure for the hydride attack on the carbonyl carbon.
Frequency Calculation: Confirming the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and calculating the activation energy.
This type of analysis provides quantitative data on the reaction's kinetics and thermodynamics, offering a predictive understanding of the compound's reactivity under various conditions.
Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Pathways
A key reaction pathway to consider for ethers is the cleavage of the C-O bond. Density Functional Theory (DFT) calculations are instrumental in elucidating the mechanisms of such reactions by locating the transition state (TS) and mapping the Intrinsic Reaction Coordinate (IRC). The IRC represents the minimum energy path connecting the transition state to the reactants and products, confirming that the TS is indeed the correct saddle point for a specific reaction. epfl.chmissouri.edumdpi.com
For instance, studies on the base-catalyzed cleavage of the β-O-4 ether linkage in lignin (B12514952) models, which share the aryl-ether-alkyl structure with this compound, have been performed using DFT. frontiersin.orgnih.gov These studies reveal that the reaction can proceed through different transition states depending on the substrate and reaction conditions. In one modeled pathway for a lignin dimer, the cleavage of the C-O bond was found to have an activation barrier of 6.1 kcal/mol when catalyzed by KOH. frontiersin.org
Another relevant analogy is the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides, studied using DFT. unirioja.es The transition state for this ether cleavage involves the simultaneous breaking of the C-O ether bond and a C-H bond of the t-butyl group, with a proton transfer from the catalyst. The calculated activation free energies depend on the halide catalyst, as shown in the table below.
| Catalyst | Calculated Activation Free Energy (kJ/mol) | Calculated Activation Enthalpy (kJ/mol) | Calculated Activation Entropy (J/mol·K) |
|---|---|---|---|
| HF | 144.1 | 101.4 | -143.0 |
| HCl | 133.9 | 96.7 | -124.8 |
| HBr | 125.8 | 91.3 | -115.8 |
| HI | 117.8 | 85.6 | -108.0 |
Data adapted from a DFT study on the decomposition of t-butyl methyl ether. unirioja.es
An IRC analysis for these reactions confirms that the located transition states connect the reactant ether to the final cleavage products. unirioja.es For this compound, a similar approach could be used to model its decomposition, predicting the structures of transition states and the energetic favorability of different cleavage pathways under various catalytic conditions.
Mapping of Potential Energy Surfaces
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. wikipedia.orglibretexts.org By mapping the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the lowest energy pathways for reactions. umn.edu
For a molecule like this compound, a key aspect of its PES would be the conformational landscape defined by the rotation around the C-O-C-C backbone. A full PES would be computationally expensive to generate, so often, relaxed scans of specific dihedral angles are performed. For example, a study of molecules with a Ph-O-CF2X moiety mapped the PES as a function of two key dihedral angles, revealing the most stable conformations. researchgate.net
A hypothetical simplified PES for this compound would likely show multiple energy minima corresponding to different rotational isomers (conformers). The relative energies of these conformers would be influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the aldehyde group and the pyridine nitrogen. The barriers between these minima would determine the flexibility of the molecule at a given temperature.
Investigation of Solvent Effects through Implicit and Explicit Solvation Models
Solvent can significantly influence the structure, reactivity, and spectroscopic properties of a molecule. maynoothuniversity.ie Computational chemistry models these effects using two main approaches: implicit and explicit solvation. maynoothuniversity.ie
Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models involve including a number of individual solvent molecules around the solute molecule in the calculation. This method is more computationally intensive but can capture specific short-range interactions like hydrogen bonding, which are missed by implicit models. Hybrid models that combine both approaches are also used.
For this compound, the choice of solvent would be critical. In a polar protic solvent like water or methanol, explicit hydrogen bonding to the pyridine nitrogen, the ether oxygen, and the aldehyde oxygen would be expected to stabilize the molecule and potentially influence its conformational preferences. In a non-polar solvent, these specific interactions would be absent. Computational studies using both implicit and explicit models would be necessary to fully understand the behavior of this compound in different chemical environments.
Computational Predictions and Interpretations of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including NMR, vibrational (IR and Raman), and electronic (UV-Vis) spectra.
Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT is a standard tool for structure elucidation. naturalspublishing.com The accuracy of these predictions has significantly improved, with modern DFT functionals often achieving root-mean-square deviations of 0.07 to 0.19 ppm for ¹H and 0.5 to 2.9 ppm for ¹³C when compared to experimental data. sfu.ca
For this compound, the ¹H NMR spectrum would be characterized by signals from the pyridine ring, the -O-CH₂- group, and the aldehyde proton. Based on studies of related pyridine derivatives and general chemical shift knowledge, the expected shifts can be estimated. rsc.orglibretexts.org A computational study on arylated pyridine derivatives provides a useful comparison for the pyridine ring protons. bohrium.com
| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| Pyridine H-2 | 8.2 - 8.5 | d or dd |
| Pyridine H-4 | 7.3 - 7.6 | dd |
| Pyridine H-5 | 7.2 - 7.5 | m |
| Pyridine H-6 | 8.4 - 8.7 | d or dd |
| -O-CH₂- | ~4.5 - 5.0 | d |
| -CHO | ~9.5 - 10.0 | t |
Data are estimations based on general chemical shift values and data from analogous pyridine compounds. rsc.orglibretexts.orgbohrium.com
DFT calculations would be able to provide more precise predictions for the specific geometry of this compound, taking into account the electronic effects of the substituent groups.
Analysis of Vibrational Frequencies (Infrared and Raman Spectroscopy)
Vibrational spectroscopy is a powerful technique for identifying functional groups and determining molecular structure. canterbury.ac.nzamericanpharmaceuticalreview.com DFT calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental IR and Raman data. naturalspublishing.com
Below is a table of selected calculated vibrational frequencies for anisole (B1667542), which would be expected to have corresponding modes in this compound, albeit shifted due to the presence of the nitrogen atom and the aldehyde group.
| Vibrational Mode Description (Anisole) | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) |
|---|---|
| Aromatic C-H Stretch | 3080 - 3120 |
| Methyl C-H Stretch | 2950 - 3050 |
| C=C Ring Stretch | 1600 - 1620 |
| C=C Ring Stretch | 1500 - 1520 |
| Methyl Deformation | 1450 - 1480 |
| Aromatic C-H in-plane bend | 1280 - 1320 |
| Asymmetric C-O-C Stretch | 1250 - 1270 |
| Symmetric C-O-C Stretch | 1030 - 1050 |
| Aromatic C-H out-of-plane bend | 750 - 970 |
Data adapted from a computational study of anisole. researchgate.net For this compound, one would also expect a strong C=O stretching band around 1720-1740 cm⁻¹.
Calculation of UV-Vis Absorption Maxima
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. respectprogram.orgmdpi.com It predicts the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The UV-Vis spectrum of this compound would be dominated by π → π* transitions within the pyridine ring and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms and the carbonyl group. bohrium.comresearchgate.net Studies on various pyridine derivatives using TD-DFT show that the calculated λ_max values are in good agreement with experimental data. nih.govbiochempress.com
The table below presents calculated UV-Vis absorption data for related pyridine compounds, illustrating the types of transitions and the range of absorption maxima that could be expected.
| Compound | Solvent | Calculated λ_max (nm) | Oscillator Strength (f) | Major Transition Type |
|---|---|---|---|---|
| 2-Styrylpyridine | Gas Phase | 296 | 0.68 | π → π |
| trans-4-(m-cyanostyryl)pyridine | Gas Phase | 300 | 0.94 | π → π |
| Thiazolo[3,2-a]pyridine derivative | DMF | 364 | 0.29 | HOMO → LUMO |
| Thiazolo[3,2-a]pyridine derivative | DMF | 300 | 0.12 | HOMO-1 → LUMO |
Data adapted from TD-DFT studies on various pyridine derivatives. bohrium.comnih.gov For this compound, a low-intensity n → π* transition from the carbonyl group would also be expected at a longer wavelength.
Application of Quantum Chemical Descriptors for Reactivity Predictions
The prediction of chemical reactivity through computational methods relies on a variety of quantum chemical descriptors. These descriptors provide insight into the electronic properties of a molecule and can be used to anticipate its interactions with other chemical species.
Frontier Molecular Orbitals (HOMO and LUMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO energy is associated with the ability of a molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy relates to the ability of a molecule to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability; a larger gap generally suggests lower reactivity and higher stability. chimicatechnoacta.runih.govajchem-a.com For this compound, the calculation of these values would pinpoint the likely sites for nucleophilic and electrophilic attack.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of reactivity. ajchem-a.com These include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov
A theoretical study on this compound would involve the calculation of these parameters to build a comprehensive reactivity profile.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.govresearchgate.net It illustrates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, such as the nitrogen atom in the pyridine ring and the oxygen atoms of the ether and aldehyde groups, providing a qualitative prediction of its chemical behavior.
Future Research Directions
A dedicated computational study on this compound would be invaluable. Such research would typically employ Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-311G++(d,p)) to optimize the molecular geometry and calculate the aforementioned quantum chemical descriptors. chimicatechnoacta.ru The resulting data, presented in tables, would offer a detailed and predictive understanding of the molecule's reactivity, guiding its potential applications in various fields of chemistry. Until such studies are conducted and published, a detailed, data-driven analysis as outlined remains speculative.
Advanced Analytical Methodologies for Research on Pyridin 3 Yloxy Acetaldehyde and Its Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation and Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of (Pyridin-3-yloxy)-acetaldehyde, providing exact mass measurements that facilitate the determination of its elemental composition. This technique offers high sensitivity and specificity, crucial for both pure sample analysis and the identification of components within complex matrices. mdpi.com
Elucidation of Complex Reaction Mixtures
In the synthesis of this compound, which may proceed via the oxidation of a precursor like 2-(pyridin-3-yloxy)ethanol (B48073), the reaction can yield a mixture of starting material, the desired aldehyde product, and potential over-oxidized byproducts such as (pyridin-3-yloxy)acetic acid. HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is exceptionally effective at separating and identifying each of these components in a single analysis. The high mass accuracy allows for the confident assignment of molecular formulas to each peak in the chromatogram, confirming the presence of the target compound and characterizing the impurity profile.
Furthermore, advanced HRMS methods can be used to profile aldehydes in complex biological or environmental samples. mdpi.com A common strategy involves chemical derivatization of the aldehyde group to form a more stable and easily ionizable product. For instance, aldehydes can be reacted with reagents like L-cysteine to form stable thiazolidine (B150603) derivatives, which can then be quantified with high sensitivity using techniques like the SCIEX Echo® MS system. sciex.com This approach is vital for studying the metabolic fate or reaction kinetics of this compound.
Isotopic Abundance Analysis in Mechanistic Studies
Isotopic labeling is a powerful strategy for elucidating reaction mechanisms, and HRMS is the primary technique for analyzing the results. symeres.com To investigate the mechanism of a reaction involving this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. symeres.comnih.gov
For example, to study the rate-determining step of a reaction at the aldehyde group, one could synthesize this compound with a deuterium atom on the carbonyl carbon (Pyridin-3-yloxy)-[1-²H]acetaldehyde. By comparing the reaction rates of the labeled and unlabeled compounds, a kinetic isotope effect (KIE) can be measured. chemrxiv.org A significant KIE would indicate that the C-H bond is broken in the rate-determining step. HRMS is used to precisely measure the isotopic enrichment of reactants and products. chemrxiv.org
Similarly, ¹⁵N-labeling of the pyridine (B92270) ring allows for tracing the nitrogen atom through complex reaction pathways. Recent methods have been developed for the efficient incorporation of ¹⁵N into pyridine rings via Zincke imine intermediates, with the isotopic incorporation readily confirmed by HRMS. chemrxiv.org This approach would be invaluable for confirming that the pyridin-3-yloxy moiety remains intact during a given transformation.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules in solution. A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra provides definitive proof of the structure of this compound.
Based on analogous structures, the expected ¹H NMR spectrum would feature distinct signals for the pyridine ring protons, the methylene (B1212753) (-O-CH₂-) protons, and the aldehyde (-CHO) proton. mdpi.com The aldehyde proton would appear as a characteristic singlet or triplet at a downfield chemical shift (typically δ 9-10 ppm). The methylene protons would likely appear as a doublet coupled to the aldehyde proton. The four protons on the pyridine ring would exhibit complex splitting patterns in the aromatic region (δ 7-9 ppm). In the ¹³C NMR spectrum, the carbonyl carbon would be highly deshielded (δ 190-200 ppm), while the carbons of the pyridine ring and the methylene group would appear at their characteristic shifts. mdpi.com
Application of Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)
While 1D NMR provides essential information, 2D NMR techniques are required for an unambiguous assignment of all signals, especially for complex derivatives. emerypharma.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. emerypharma.com For this compound, it would show a correlation between the aldehyde proton and the adjacent methylene protons. It would also map out the connectivity between the protons on the pyridine ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. researchgate.net Key HMBC correlations for this compound would include:
A correlation from the methylene protons (H on Cα) to the pyridine carbon C-3, confirming the ether linkage.
A correlation from the aldehyde proton to the methylene carbon (Cα).
Correlations from the pyridine proton at C-2 to carbons C-3, C-4, and C-6, helping to lock in the ring assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the preferred conformation of the molecule in solution, for instance, the spatial relationship between the acetaldehyde (B116499) side chain and the pyridine ring.
A hypothetical table of key 2D NMR correlations is presented below.
| Proton Signal (Position) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| Aldehyde (CHO) | Methylene (-CH₂-) | Methylene (Cα), Carbonyl (C=O) |
| Methylene (-CH₂-) | Aldehyde (CHO) | Pyridine (C-3), Carbonyl (C=O) |
| Pyridine (H-2) | Pyridine (H-4) (long range) | Pyridine (C-3), Pyridine (C-4), Pyridine (C-6) |
| Pyridine (H-4) | Pyridine (H-5) | Pyridine (C-2), Pyridine (C-3), Pyridine (C-5), Pyridine (C-6) |
Dynamic NMR Studies for Conformational Exchange
The this compound molecule possesses conformational flexibility due to rotation around the C(3)-O, O-Cα, and Cα-C(O) single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational processes. mdpi.com
For example, at low temperatures, the rotation around the Cα-C(O) bond might become slow on the NMR timescale. If this were to occur, the two methylene protons could become chemically non-equivalent (diastereotopic), leading to the observation of two separate signals that coalesce into a single signal as the temperature is raised. Line-shape analysis of these temperature-dependent spectra can be used to calculate the activation energy for the rotational barrier. Similar studies on related acetaldehyde derivatives have revealed restricted rotation and the presence of diastereotopic methylene protons at low temperatures.
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled, high-resolution picture of the molecule's structure in the solid state. This technique is contingent on the ability to grow a suitable single crystal of the compound or a solid derivative. ajchem-a.com
X-ray analysis provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the preferred conformation of the molecule in the crystal lattice. For this compound, a crystal structure would definitively establish the planarity of the pyridine ring and the geometry of the side chain. It would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate how the molecules pack together in the solid state.
In cases where the aldehyde itself is difficult to crystallize, a common strategy is to form a crystalline derivative, such as a semicarbazone or hydrazone. ajchem-a.comijsrst.com The structure of a pyridine-4-carbaldehyde semicarbazone has been successfully determined by X-ray crystallography, revealing a triclinic crystal system and confirming the keto form of the ligand in the solid state. ajchem-a.com A similar approach could be applied to this compound to facilitate its solid-state structural analysis.
Assignment of Absolute Configuration
For chiral derivatives of this compound, determining the absolute configuration at the stereocenter is fundamental. Since the parent aldehyde is achiral, derivatization is necessary to introduce a chiral center, for instance, through nucleophilic addition to the aldehyde, creating a chiral secondary alcohol.
X-Ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule. taylorandfrancis.com By forming a co-crystal with a chiral reagent of known absolute configuration, such as D-(-)-mandelic acid, the absolute stereochemistry of the derivative can be unequivocally established through single-crystal X-ray diffraction (SCXRD) analysis. beilstein-journals.org The analysis of a crystalline derivative provides precise spatial coordinates of each atom, confirming the R or S configuration at the chiral center. taylorandfrancis.com
Mosher's Method (NMR Spectroscopy): This NMR-based technique is used when suitable crystals for X-ray analysis cannot be obtained. The chiral alcohol derivative is esterified with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. nih.gov The ¹H or ¹⁹F NMR spectra of these diastereomers will show different chemical shifts. researchgate.net By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be deduced. nih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light, a property of chiral molecules. scielo.org.mx The resulting spectrum, particularly when using the exciton (B1674681) chirality method, can be compared with theoretical calculations or empirical rules to assign the absolute configuration. nih.govscielo.org.mx This method is particularly useful for molecules containing multiple chromophores that interact spatially. scielo.org.mx
Analysis of Intermolecular Interactions in Crystal Lattices
The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of this compound and its derivatives.
Chromatographic Techniques for Separation and Purity Assessment in Research Contexts
Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. For chiral derivatives, chiral HPLC is the method of choice for separating enantiomers.
Method development involves optimizing several parameters:
Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® or Lux® series), are often effective. rsc.orgfrontiersin.org The selectivity of a CSP relies on forming transient diastereomeric complexes with the enantiomers, leading to differential retention times. frontiersin.org
Mobile Phase: The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a polar modifier like isopropanol (B130326) or ethanol (B145695) (normal phase), is adjusted to achieve optimal separation and resolution. rsc.orgmdpi.com Reversed-phase or polar organic modes can also be employed. mdpi.com
Detection: A UV detector is commonly used, set to a wavelength where the pyridine chromophore absorbs strongly.
Table 1: Illustrative HPLC Method for Chiral Separation of a this compound Derivative
| Parameter | Condition | Rationale |
| Column | Lux® Amylose-1 (3 µm, 2.1 x 150 mm) | Proven CSP for separating a wide range of chiral compounds, including those with aromatic rings. frontiersin.org |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Common mobile phase for normal-phase chiral separations, balancing retention and resolution. rsc.org |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, providing good efficiency. rsc.org |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyridine ring provides strong UV absorbance for sensitive detection. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. frontiersin.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
This compound itself is generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to increase its volatility and thermal stability.
A common approach is the reduction of the aldehyde to the corresponding alcohol, (Pyridin-3-yloxy)-ethanol, followed by silylation to form a trimethylsilyl (B98337) (TMS) ether. This derivative is significantly more volatile.
Derivatization: The aldehyde is first reduced using a mild reducing agent like sodium borohydride. The resulting alcohol is then treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Analysis: The resulting volatile derivative can be analyzed by GC-MS. If the derivative is chiral, a chiral capillary column (e.g., a cyclodextrin-based CSP) can be used to separate the enantiomers. jiangnan.edu.cn The mass spectrometer provides structural confirmation based on the fragmentation pattern of the derivative.
Table 2: Example GC-MS Method for a Volatile Derivative
| Parameter | Condition | Rationale |
| Derivatization | Reduction (NaBH₄), then Silylation (BSTFA) | Increases volatility and thermal stability for GC analysis. |
| Column | Chirasil-L-Val or β-DEX™ 225 Capillary Column (e.g., 30 m x 0.25 mm) | Chiral stationary phase for the separation of enantiomers. jiangnan.edu.cn |
| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 100 °C, ramp to 250 °C at 10 °C/min | A temperature gradient is used to elute components with different boiling points. |
| MS Detector | Electron Ionization (EI, 70 eV) | Standard ionization method providing reproducible fragmentation patterns for library matching. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Purity
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups within a molecule. The spectra serve as a molecular fingerprint, useful for structural confirmation and purity assessment. For this compound, key vibrational modes can be predicted.
IR Spectroscopy: Provides information on polar functional groups. The C=O stretch of the aldehyde is a particularly strong and characteristic absorption.
Raman Spectroscopy: Complements IR spectroscopy, being more sensitive to non-polar bonds and symmetric vibrations, such as the C=C bonds in the pyridine ring.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
| Aldehyde C-H | Stretch | ~2820 and ~2720 (doublet) | Weak | Characteristic Fermi resonance doublet for aldehydes. |
| Aldehyde C=O | Stretch | ~1730 - 1720 | Moderate | Strong, sharp peak in the IR spectrum. rsc.org |
| Pyridine Ring | C=C and C=N Stretch | ~1600 - 1450 | Strong | Multiple bands are expected in this region. |
| Aryl-Ether | C-O-C Stretch | ~1250 (asymmetric), ~1050 (symmetric) | Weak | The asymmetric stretch is typically stronger in the IR. |
Chiral Analytical Methods for Enantiomeric Excess Determination
For research involving asymmetric synthesis of chiral derivatives of this compound, quantifying the enantiomeric excess (ee) is critical. Enantiomeric excess is a measure of the purity of a chiral substance. masterorganicchemistry.com
Chiral High-Performance Liquid Chromatography (HPLC): As detailed in section 7.4.1, chiral HPLC is the most common and reliable method for determining ee. figshare.com By separating the enantiomers, the relative peak areas directly correspond to the ratio of the enantiomers in the mixture, from which the ee can be calculated: ee (%) = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100. masterorganicchemistry.com
Chiral NMR Spectroscopy: Using a chiral derivatizing agent (CDA) like Mosher's acid nih.govresearchgate.net or a chiral solvating agent (CSA), diastereomeric complexes are formed that can be distinguished by NMR. The integration of the distinct signals for each diastereomer in the ¹H, ¹³C, or ³¹P NMR spectrum allows for the calculation of the ee. beilstein-journals.org
Exciton-Coupled Circular Dichroism (ECCD): This highly sensitive chiroptical technique can be used for α-chiral aldehydes. researcher.life The aldehyde is reacted in situ with a chiral reagent to form a complex that exhibits a characteristic bisignate Cotton effect in the CD spectrum. The amplitude of this signal can be correlated with the enantiomeric excess of the aldehyde, allowing for rapid ee determination with an average error as low as ±5%. researcher.life
Future Directions and Emerging Research Avenues for Pyridin 3 Yloxy Acetaldehyde
Integration with Flow Chemistry and Microreactor Technology
The synthesis and transformation of reactive compounds like aldehydes can be challenging in traditional batch reactors, often leading to side reactions and impurities. beilstein-journals.org Flow chemistry, which utilizes microreactors with small channel dimensions, offers a powerful alternative by providing superior control over reaction parameters. researchgate.netokayama-u.ac.jp
The integration of (Pyridin-3-yloxy)-acetaldehyde chemistry with flow technology could offer significant advantages. Microreactors facilitate rapid mixing and highly efficient heat transfer due to their high surface-to-volume ratio, which is critical for managing exothermic reactions often associated with aldehydes. beilstein-journals.org This precise control minimizes the formation of byproducts and can lead to higher yields and purity. beilstein-journals.orgokayama-u.ac.jp Furthermore, flow chemistry enables the safe handling of unstable intermediates and reagents, which could be crucial for multi-step syntheses involving this compound. okayama-u.ac.jp The scalability of flow processes is another key benefit; a reaction optimized on a microgram scale can often be scaled up to produce larger quantities without significant re-optimization. mdpi.com This technology could be particularly beneficial for exploring rapid reaction screening and optimization for the transformations of this compound.
| Parameter | Advantage in Flow Chemistry | Potential Application for this compound |
|---|---|---|
| Temperature Control | Superior heat dissipation prevents hotspots and side reactions. beilstein-journals.org | Control of exothermic aldol (B89426) or condensation reactions. |
| Mixing Efficiency | Rapid and efficient mixing allows for uniform reaction conditions. beilstein-journals.org | Improved yields in fast, competitive reactions. |
| Residence Time | Precise control over reaction time, from seconds to hours. okayama-u.ac.jp | Generation and immediate use of unstable intermediates derived from the aldehyde. |
| Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic events. acs.org | Use of highly reactive reagents for functionalization. |
| Scalability | Seamless transition from laboratory-scale optimization to larger-scale production. mdpi.com | Efficient production of derivatives for further studies. |
Applications in Photo- and Electrochemistry
Photochemistry and electrochemistry are emerging as green and powerful tools in modern organic synthesis. mdpi.com These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity, avoiding the need for harsh chemical reagents. nih.gov
For this compound, these techniques open up new avenues for transformations. The pyridine (B92270) moiety could be susceptible to photochemical activation, potentially leading to radical-based C-H functionalization or cyclization reactions. Aldehydes themselves are known to undergo photochemical reactions, such as Norrish-type processes or photodecarboxylation under certain conditions, which could be explored for novel molecular rearrangements. researchgate.netcopernicus.org
Electrochemistry offers complementary opportunities. The electrochemical oxidation or reduction of the pyridine or aldehyde functional groups could generate reactive intermediates not easily accessible through conventional means. For instance, a combined photo/electrochemical approach, which uses light in conjunction with an electrochemical mediator, could enable C-H amination or other dehydrogenative couplings at low electrode potentials, enhancing functional group tolerance. nih.gov
| Technique | Principle | Potential Transformation of this compound |
|---|---|---|
| Photochemistry | Use of light to induce chemical reactions. mdpi.com | Intramolecular cyclizations, C-H functionalization of the pyridine ring, or rearrangements involving the aldehyde. researchgate.net |
| Electrochemistry | Use of electric current to drive oxidation or reduction. | Selective oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol; coupling reactions initiated by electron transfer. |
| Photoelectrochemistry | Synergistic use of light and electricity. nih.gov | Dehydrogenative C-H/N-H coupling or other complex transformations under mild conditions. nih.gov |
Development of Novel Catalytic Systems for its Transformations
Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems could unlock new reactivity for this compound. Both transition-metal catalysis and organocatalysis offer promising avenues.
Transition-metal catalysts, such as those based on palladium, rhodium, or iridium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnacs.org For this compound, the pyridine nitrogen could act as a directing group, enabling regioselective C-H activation and functionalization at specific positions on the pyridine ring. snnu.edu.cn This could allow for the introduction of various substituents, leading to a diverse library of derivatives. Furthermore, novel iridium-based catalytic systems have shown effectiveness in the reduction of CO2, a transformation that shares mechanistic steps with aldehyde reductions, suggesting potential for selective transformations of the aldehyde group. acs.org
Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative that is often associated with green chemistry. rsc.org Chiral organocatalysts could be employed for the enantioselective transformation of the aldehyde group, for example, in asymmetric aldol, Mannich, or Michael reactions, to produce chiral building blocks of high value.
| Catalysis Type | Key Principle | Potential Application for this compound |
|---|---|---|
| Transition-Metal Catalysis (e.g., Pd, Rh, Ir) | Activation of substrates via coordination to a metal center. snnu.edu.cn | Directed C-H functionalization, cross-coupling reactions, or asymmetric hydrogenation. snnu.edu.cnacs.org |
| Organocatalysis | Use of small, metal-free organic molecules to catalyze reactions. rsc.org | Asymmetric aldol additions, Michael additions, or other enantioselective transformations of the aldehyde. |
| Biocatalysis | Use of enzymes or whole organisms as catalysts. | Highly selective oxidation or reduction of the aldehyde group under mild, aqueous conditions. |
| Lewis Acid Catalysis | Activation of the aldehyde group by a Lewis acid. researchgate.net | Promotion of nucleophilic additions, cycloadditions, or multicomponent reactions. researchgate.net |
Exploration of Self-Assembly and Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and van der Waals forces. scribd.com The structure of this compound makes it an intriguing candidate for the construction of complex supramolecular architectures.
The pyridine nitrogen is a well-known coordination site for various metal ions. iupac.org This property could be exploited to direct the self-assembly of this compound with metal centers to form discrete metallacycles (like molecular squares or triangles) or coordination polymers. iupac.orgrsc.org The aldehyde group could either be tolerated within these structures or used as a reactive handle for post-assembly modification.
Furthermore, the molecule possesses both hydrogen bond donor (potentially from an enol form of the aldehyde) and acceptor (the pyridine nitrogen and ether oxygen) sites. These features could be leveraged to create self-assembled structures based on hydrogen bonding, leading to the formation of tapes, rosettes, or more complex networks. eolss.net The interplay between metal coordination and hydrogen bonding could lead to highly organized and functional supramolecular materials.
| Interaction Type | Driving Force | Potential Supramolecular Structure |
|---|---|---|
| Metal Coordination | Interaction between the pyridine nitrogen and a metal ion. iupac.org | Discrete metallacycles, coordination polymers, or metal-organic frameworks (MOFs). rsc.org |
| Hydrogen Bonding | Directional interaction between H-bond donors and acceptors. scribd.com | Self-assembled chains, sheets, or capsules. eolss.net |
| Host-Guest Chemistry | Inclusion of a guest molecule within a host. scribd.com | Formation of complexes with cyclodextrins or other macrocyclic hosts. |
| Charge-Transfer Interactions | Interaction between electron-rich and electron-poor aromatic systems. eolss.net | Stacked architectures with complementary aromatic molecules. |
Design of Next-Generation Synthetic Methodologies
Modern organic synthesis is constantly evolving, with a focus on efficiency, sustainability, and molecular complexity. Applying next-generation synthetic methodologies to this compound could streamline its synthesis and unlock its potential as a versatile building block.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly atom-economical approach. researchgate.net The aldehyde functionality of this compound makes it an ideal substrate for well-known MCRs like the Ugi or Passerini reactions, allowing for the rapid generation of complex, drug-like molecules in a single step.
C-H activation is another powerful strategy that avoids the need for pre-functionalized starting materials. snnu.edu.cn As mentioned, the pyridine ring can direct the selective functionalization of otherwise inert C-H bonds, enabling the synthesis of complex derivatives that would be difficult to access using traditional methods. snnu.edu.cn Furthermore, developing novel synthetic routes that leverage modern catalytic systems or one-pot procedures could significantly improve the efficiency of producing this compound and its analogs. mdpi.comacs.org
| Methodology | Description | Advantage for this compound Chemistry |
|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in one pot to form a complex product. researchgate.net | Rapid diversification and construction of molecular complexity from the aldehyde group. |
| C-H Activation/Functionalization | Direct conversion of a C-H bond into a C-C or C-X bond. snnu.edu.cn | Efficient and atom-economical synthesis of substituted pyridine derivatives. researchgate.net |
| Biocatalysis | Use of enzymes for chemical transformations. | High selectivity and mild reaction conditions for transformations of the aldehyde or other parts of the molecule. |
| Cascade Reactions | A series of intramolecular reactions initiated by a single event. mdpi.com | Construction of complex polycyclic systems from this compound derivatives. |
Opportunities for Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. mdpi.com These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even propose novel synthetic routes from scratch. chemai.ioengineering.org.cn
For a relatively unexplored compound like this compound, AI/ML models could be invaluable. By training algorithms on large databases of known chemical reactions, it is possible to predict the reactivity of the different functional groups within the molecule under various conditions. nih.gov This can help chemists prioritize which reactions are most likely to succeed, saving significant time and resources.
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Reactivity Prediction | Predicting the outcome of a chemical reaction using a trained model. chemai.io | Identify promising transformations and avoid unfeasible experiments. |
| Retrosynthesis Planning | Proposing synthetic routes to a target molecule. engineering.org.cn | Design efficient and novel syntheses of the compound and its derivatives. mdpi.com |
| Reaction Optimization | Predicting optimal conditions (temperature, solvent, catalyst) for a reaction. researchgate.net | Accelerate the optimization process to achieve higher yields and purity. |
| Property Prediction | Estimating physical, chemical, or biological properties of a molecule. | Guide the design of new derivatives with desired characteristics. |
Q & A
Q. How do solvent polarity and proticity affect the compound’s stability during long-term storage?
- Methodology : Accelerated stability studies in DMSO, ethanol, and water at 25°C/40°C. Monitor degradation via HPLC-UV (220 nm). Half-life (t₁/₂) calculations show higher stability in aprotic solvents (t₁/₂ > 6 months in DMSO vs. t₁/₂ = 2 weeks in water). FT-IR detects hydrate formation in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
